Vasopressin Dimer (parallel) (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vasopressin Dimer (parallel) (TFA) is a synthetic parallel dimer of vasopressin, a neuropeptide hormone that plays a crucial role in regulating water retention in the body and blood pressure. Vasopressin acts through four G protein-coupled receptors: V1aR, V1bR, V2R, and OTR . The dimerization of vasopressin is a strategy to modulate its pharmacological properties, potentially enhancing its therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vasopressin Dimer (parallel) (TFA) involves regioselective synthesis and systematic study of parallel, antiparallel, and N- to C-terminal cyclized homo- and heterodimer constructs of vasopressin . The disulfide-linked dimers are synthesized to retain nanomolar potency despite the structural implications of dimerization .
Industrial Production Methods
Industrial production methods for Vasopressin Dimer (parallel) (TFA) are not extensively documented. the compound is typically synthesized in research laboratories under controlled conditions to ensure purity and efficacy .
化学反应分析
Types of Reactions
Vasopressin Dimer (parallel) (TFA) can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bonds.
Reduction: Breaking of disulfide bonds.
Substitution: Modifications at specific amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for disulfide bond formation and reducing agents for disulfide bond cleavage . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions include various dimeric forms of vasopressin, each with distinct pharmacological properties .
科学研究应用
Vasopressin Dimer (parallel) (TFA) has several scientific research applications:
作用机制
Vasopressin Dimer (parallel) (TFA) exerts its effects by activating four G protein-coupled receptors: V1aR, V1bR, V2R, and OTR . The dimerization of vasopressin enhances its interaction with these receptors, potentially leading to novel pharmacological profiles . The molecular targets and pathways involved include the modulation of intracellular calcium levels and the activation of various signaling cascades .
相似化合物的比较
Similar Compounds
Oxytocin Dimer: Another neuropeptide dimer with similar structural and functional properties.
Desmopressin: A synthetic analogue of vasopressin with enhanced antidiuretic effects.
Terlipressin: A long-acting vasopressin analogue used in the treatment of variceal bleeding.
Uniqueness
Vasopressin Dimer (parallel) (TFA) is unique due to its parallel dimeric structure, which may confer distinct pharmacological properties compared to other vasopressin analogues . The parallel orientation of the dimer may influence its receptor binding affinity and efficacy .
属性
分子式 |
C94H131F3N30O26S4 |
---|---|
分子量 |
2282.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-39-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,33-bis(3-amino-3-oxopropyl)-13,30-dibenzyl-16,27-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C92H130N30O24S4.C2HF3O2/c93-53-43-147-148-44-54(94)76(132)114-60(38-50-21-25-52(124)26-22-50)84(140)116-62(36-48-13-5-2-6-14-48)82(138)110-58(28-30-70(96)126)80(136)118-64(40-72(98)128)86(142)120-66(90(146)122-34-10-18-68(122)88(144)112-56(16-8-32-106-92(103)104)78(134)108-42-74(100)130)46-150-149-45-65(89(145)121-33-9-17-67(121)87(143)111-55(15-7-31-105-91(101)102)77(133)107-41-73(99)129)119-85(141)63(39-71(97)127)117-79(135)57(27-29-69(95)125)109-81(137)61(35-47-11-3-1-4-12-47)115-83(139)59(113-75(53)131)37-49-19-23-51(123)24-20-49;3-2(4,5)1(6)7/h1-6,11-14,19-26,53-68,123-124H,7-10,15-18,27-46,93-94H2,(H2,95,125)(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H2,100,130)(H,107,133)(H,108,134)(H,109,137)(H,110,138)(H,111,143)(H,112,144)(H,113,131)(H,114,132)(H,115,139)(H,116,140)(H,117,135)(H,118,136)(H,119,141)(H,120,142)(H4,101,102,105)(H4,103,104,106);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-;/m0./s1 |
InChI 键 |
JVVFTLNREBMXRN-SMPGYXRPSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CCC(=O)N)CC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CCC(=O)N)CC(=O)N)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。